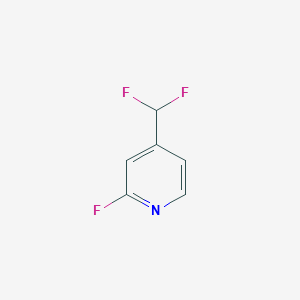

2-Fluoro-4-(difluoromethyl)pyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in drug discovery, present in approximately 85% of all bioactive compounds. tandfonline.com The introduction of fluorine into these heterocyclic scaffolds has proven to be a transformative strategy in modern medicinal chemistry. tandfonline.comtandfonline.com This is evidenced by the fact that over 20% of all pharmaceuticals on the market are fluorinated, with this number growing to include nearly 30% of blockbuster drugs. tandfonline.comrsc.org Between 2016 and 2024, 41 small molecules where a fluorinated group is directly attached to a heterocyclic ring received FDA approval, highlighting their therapeutic versatility across oncology, infectious diseases, and diagnostics. tandfonline.com

The strategic incorporation of fluorine can dramatically alter a molecule's physical and chemical properties. beilstein-journals.org The high polarity and strength of the carbon-fluorine bond, combined with the minimal steric size of the fluorine atom, can lead to enhanced metabolic stability, improved bioavailability, and modulated acidity or basicity of nearby functional groups. tandfonline.comtandfonline.com These modifications can ultimately result in a longer half-life and better target affinity for drug candidates. tandfonline.comtandfonline.com

Role of the Difluoromethyl Group in Molecular Design and Bioisosteric Applications

The difluoromethyl (CF₂H) group holds a special place in the fluorination toolbox for molecular design. nih.gov It is increasingly recognized as a valuable "lipophilic hydrogen bond donor," a property that allows it to mimic other important functional groups in biological systems. alfa-chemistry.comacs.org This capability makes the CF₂H group a key bioisostere—a substituent that can replace another group while retaining or enhancing the desired biological activity. informahealthcare.com

Specifically, the difluoromethyl group is considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. alfa-chemistry.comnih.gov While it increases lipophilicity, this effect is more moderate compared to the more common trifluoromethyl (-CF₃) group, offering a finer level of control for chemists. informahealthcare.com Furthermore, the acidic proton of the CF₂H group can participate in hydrogen bonding with biological targets like enzymes, potentially increasing the binding affinity and specificity of a drug molecule. nih.gov This unique combination of properties has led to a surge in the development of methods to incorporate the difluoromethyl group into organic molecules. informahealthcare.com

Structural Context of 2-Fluoro-4-(difluoromethyl)pyridine within Fluoropyridine Chemistry

This compound is a member of the fluorinated pyridine (B92270) family, a class of compounds that has garnered significant attention in both medicinal and agricultural chemistry. nih.gov The pyridine ring itself is a common scaffold in many bioactive compounds. agropages.com The introduction of both a fluorine atom at the 2-position and a difluoromethyl group at the 4-position creates a molecule with a unique and valuable set of properties.

The fluorine atom at the 2-position is highly electronegative and can influence the reactivity of the pyridine ring, often making the 4-position susceptible to certain chemical transformations. The difluoromethyl group at the 4-position, as discussed, provides the benefits of a lipophilic hydrogen bond donor and a bioisostere for other functional groups. This specific arrangement of substituents makes this compound a highly sought-after intermediate in the synthesis of more complex molecules with potential applications in drug discovery and crop protection. nih.govnih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| Form | Solid |

| InChI | 1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H |

| InChI Key | HQURWUNRSQARIS-UHFFFAOYSA-N |

Data sourced from sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQURWUNRSQARIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-51-2 | |

| Record name | 4-(difluoromethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Fluoro 4 Difluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electronegative fluorine atom and the difluoromethyl group. The fluorine atom at the 2-position is particularly prone to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Displacement of Fluorine in the Pyridine Ring

The fluorine atom at the C-2 position of the pyridine ring is an excellent leaving group in SNAr reactions. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state of the reaction. nih.gov The electron-withdrawing nature of both the ring nitrogen and the 4-(difluoromethyl) group further activates the C-2 position towards nucleophilic attack. nih.gov

The general mechanism for the SNAr reaction at the 2-position involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. youtube.com Subsequently, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate of these substitution reactions is generally faster for 2-fluoropyridines compared to their 2-chloro- or 2-bromopyridine (B144113) counterparts. nih.gov This is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the developing negative charge in the rate-determining addition step of the SNAr mechanism.

Functionalization via SNAr Pathways

The facile displacement of the 2-fluoro substituent provides a versatile platform for the introduction of a wide array of functional groups onto the pyridine core. This allows for the synthesis of diverse derivatives with potential applications in various fields of chemical research. While specific studies on 2-Fluoro-4-(difluoromethyl)pyridine are limited, the reactivity can be inferred from related compounds and general principles of SNAr reactions on activated pyridines.

A variety of nucleophiles can be employed to displace the fluorine atom, including those based on oxygen, nitrogen, and sulfur. For instance, reactions with alkoxides (e.g., sodium methoxide) or phenoxides would lead to the corresponding 2-alkoxy- or 2-aryloxypyridines. Similarly, amines, both primary and secondary, can react to form 2-aminopyridine (B139424) derivatives. Thiolates are also effective nucleophiles, yielding 2-thiopyridines.

The general conditions for these reactions typically involve treating the 2-fluoropyridine (B1216828) derivative with the nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the aid of a base to generate the active nucleophile in situ. The reaction temperatures can vary depending on the nucleophilicity of the attacking species and the specific substitution pattern of the pyridine ring.

The table below illustrates the types of functionalization possible through SNAr reactions on activated 2-fluoropyridines, based on general reactivity patterns.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxypyridine derivative |

| Nitrogen | Ammonia (NH₃) | 2-Aminopyridine derivative |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)pyridine derivative |

| Carbon | Sodium Cyanide (NaCN) | 2-Cyanopyridine derivative |

C-H Functionalization Reactions

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, the electronic properties of the substituents and the inherent reactivity of the pyridine ring dictate the regioselectivity of such transformations.

Metalation and Subsequent Electrophilic Quenching

The deprotonation of a C-H bond in a pyridine ring, a process known as metalation, can be achieved using strong bases, typically organolithium reagents. The position of metalation is directed by the acidity of the C-H bonds, which is influenced by the electronic effects of the substituents. In this compound, the C-H protons are rendered more acidic by the electron-withdrawing nature of the fluorine and difluoromethyl groups.

Regioselective lithiation of halopyridines is often achieved using lithium diisopropylamide (LDA) at low temperatures. researchgate.net For pyridines with electron-withdrawing groups, directed lithiation can occur at positions ortho to the directing group. clockss.org In the case of this compound, the most acidic proton is expected to be at the C-3 position, influenced by the adjacent fluorine atom. However, steric hindrance from the fluorine might also play a role, potentially directing metalation to other positions.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This two-step sequence of metalation and electrophilic quench provides a valuable method for the synthesis of specifically substituted pyridines.

| Electrophile | Functional Group Introduced |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |

| Alkyl Halides | Alkyl (-R) |

| Disulfides | Thioalkyl (-SR) |

Directed C-H Activation and Derivatization

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct formation of C-C and C-heteroatom bonds. In pyridine chemistry, the nitrogen atom can act as a directing group, facilitating the activation of C-H bonds at the ortho positions (C-2 and C-6). researchgate.net For this compound, the C-6 position would be the primary site for such directed C-H activation.

However, the presence of substituents can influence the regioselectivity. The fluorine at C-2 might sterically hinder coordination of the metal catalyst to the nitrogen, or electronically modify the reactivity of the ortho C-H bonds. Methodologies for the meta-C-H functionalization of pyridines have also been developed, often involving the use of specialized directing groups or transient activation of the pyridine ring. nih.govbeilstein-journals.org These advanced strategies could potentially be applied to achieve functionalization at the C-3 or C-5 positions of this compound.

C-H Borylation of Fluorinated Pyridines

Iridium-catalyzed C-H borylation is a highly effective method for converting C-H bonds into valuable boronic ester functionalities, which can then be used in a wide range of cross-coupling reactions. digitellinc.com The regioselectivity of this reaction is often governed by steric factors, with the borylation typically occurring at the least hindered position.

The reaction of 2-fluoro-4-(trifluoromethyl)pyridine (B38514) with B₂pin₂ in the presence of an iridium catalyst results in the formation of the corresponding 6-borylated pyridine derivative in excellent yield. acs.org This indicates that the C-H bond at the C-6 position is the most reactive site for this transformation, likely due to a combination of steric accessibility and electronic factors. It is highly probable that this compound would exhibit similar reactivity under these conditions.

The table below summarizes the results for the iridium-catalyzed C-H borylation of 2-Fluoro-4-(trifluoromethyl)pyridine. acs.org

| Substrate | Reagent | Catalyst System | Product | Yield |

| 2-Fluoro-4-(trifluoromethyl)pyridine | B₂pin₂ | [Ir(OMe)COD]₂ / dtbpy | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | 91% |

Note: The data presented is for 2-Fluoro-4-(trifluoromethyl)pyridine, a close structural analog of this compound.

Catalytic Transformations

The reactivity of this compound is significantly influenced by the presence of both a fluorine atom at the 2-position and a difluoromethyl group at the 4-position. These electron-withdrawing groups activate the pyridine ring towards certain catalytic transformations, while also presenting unique challenges and opportunities for selective functionalization.

Iridium-Catalyzed Transformations

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds. This methodology is particularly valuable for creating versatile boronate ester intermediates that can undergo a wide range of subsequent cross-coupling reactions.

A study on the iridium-catalyzed C-H borylation of CF₃-substituted pyridines demonstrated the successful borylation of 2-fluoro-4-(trifluoromethyl)pyridine, a close structural analog of this compound. acs.orgnih.gov The reaction, conducted without a solvent, yielded 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine. acs.orgnih.gov The regioselectivity is governed by steric factors, with the borylation occurring at the less hindered position ortho to the nitrogen atom. digitellinc.com

The general applicability of this method to various substituted pyridines, including those with halo, ester, and alkoxy groups, highlights its robustness. digitellinc.com However, it is noted that the resulting α-borylated pyridines can have limited shelf stability. digitellinc.com The low reactivity of some pyridines in iridium-catalyzed borylation can be attributed to the coordination of the pyridine nitrogen's lone pair to the iridium catalyst, which can inhibit its activity. rsc.org This inhibitory effect can often be overcome by the presence of a substituent at the C-2 position. rsc.org

The successful borylation of the trifluoromethyl analog strongly suggests that this compound would behave similarly under these conditions, providing a direct route to a valuable synthetic intermediate.

| Substrate | Catalyst System | Product | Yield |

| 2-Fluoro-4-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) / HBPin | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | Not specified, but isolated acs.orgnih.gov |

Copper and Iron Catalysis in Difluoromethylation

Copper and iron catalysts offer cost-effective and efficient alternatives for difluoromethylation reactions. These methods often proceed through radical pathways and are crucial for the introduction of the difluoromethyl group into aromatic and heteroaromatic systems.

Recent advancements have demonstrated the ability to achieve meta- and para-C-H difluoromethylation of pyridines through a radical process. nih.gov This is particularly noteworthy as the electronic nature of the pyridine ring typically directs functionalization to the ortho and para positions. researchgate.net This regioselectivity can be switched by transforming the pyridine into an oxazino pyridine intermediate for meta-difluoromethylation or a pyridinium (B92312) salt for para-difluoromethylation upon acid treatment. nih.gov

Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has been reported as an effective method for creating difluoromethylated arenes. This process involves a selective C-S bond cleavage and is believed to proceed through radical intermediates.

Copper-catalyzed difluoroalkylation of imidazopyridines with ethyl bromodifluoroacetate is another example of the utility of these metals. rsc.org This reaction highlights the ability of copper to catalyze the formation of C-CF₂H bonds in heterocyclic systems. The mechanism is generally proposed to involve the formation of a difluoroalkyl radical.

These methodologies underscore the potential for utilizing copper and iron catalysis to further functionalize this compound or to introduce the difluoromethyl group onto a pyridine scaffold in a controlled manner.

| Catalytic System | Reagent | Transformation | Mechanistic Insight |

| Radical Process | CF₂IH | meta- or para-C-H difluoromethylation of pyridines | Switched regioselectivity via intermediates nih.gov |

| Iron-catalyzed | Difluoromethyl 2-pyridyl sulfone | Difluoromethylation of arylzincs | Radical pathway, C-S bond cleavage |

| Copper-catalyzed | Ethyl bromodifluoroacetate | N-difluoromethylation of pyridines | Two-step N-alkylation and decarboxylation rsc.org |

Derivatization Strategies for Advanced Intermediates

The strategic modification of this compound is key to accessing more complex molecules with potential applications in various fields of chemical research.

Multi-step Derivatization Pathways

The creation of advanced intermediates from this compound can be achieved through multi-step synthetic sequences. A prime example of such a pathway begins with the iridium-catalyzed C-H borylation at the 6-position, as demonstrated with the trifluoromethyl analog. acs.orgnih.gov The resulting pyridylboronic ester is a versatile intermediate that can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

Another potential derivatization strategy involves nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 2-position. The rate of SNAr on halopyridines is significantly enhanced by the high electronegativity of fluorine. nih.govacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org The presence of the electron-withdrawing difluoromethyl group at the 4-position would further activate the 2-fluoro position towards nucleophilic attack, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions. nih.govacs.org

These derivatization pathways allow for the systematic elaboration of the this compound core, enabling the synthesis of a diverse library of compounds for further investigation.

Late-Stage Functionalization (LSF) Applications

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the direct modification of a complex molecule at a late stage of its synthesis. nih.gov This approach avoids the need for de novo synthesis and allows for the rapid generation of analogs to explore structure-activity relationships.

The difluoromethyl group is of particular interest in drug design as it can act as a lipophilic bioisostere for hydroxyl and thiol groups. rsc.orgnih.gov The ability to introduce a difluoromethyl group into a pyridine ring at a late stage is therefore highly valuable. researchgate.net Recent methods have been developed for the site-switchable meta- or para-C-H difluoromethylation of pyridines, which are amenable to the late-stage modification of pyridine-containing drugs. nih.gov

Furthermore, a tandem C-H fluorination/SNAr sequence has been effectively used for the late-stage functionalization of pyridines. nih.govacs.org In this approach, a C-H bond on the pyridine ring is first converted to a C-F bond, which is then substituted by a nucleophile. nih.govacs.org Given the reactivity of the C-F bond in this compound, this compound could potentially be used in LSF strategies where the existing fluoro and difluoromethyl groups direct further modifications or where the fluoro group itself is displaced by a nucleophile on a complex substrate.

The application of these LSF techniques to molecules containing the this compound scaffold or the use of this compound as a building block in LSF holds significant promise for the efficient discovery of new bioactive molecules.

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Analysis Methods

NMR spectroscopy is an essential technique for determining the precise molecular structure of 2-Fluoro-4-(difluoromethyl)pyridine. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive picture of the molecule's atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the protons at the C-3, C-5, and C-6 positions of the pyridine (B92270) ring, along with a signal for the proton of the difluoromethyl group. The electron-withdrawing nature of the fluorine atom at C-2 and the difluoromethyl group at C-4 significantly influences the chemical shifts of the ring protons. The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms (²JH-F).

The ¹³C NMR spectrum provides further structural detail, with distinct signals for each of the six carbon atoms. The carbons directly bonded to fluorine atoms (C-2, C-4, and the CHF₂ carbon) are of particular interest. Their signals are split into doublets or triplets due to one-bond and two-bond carbon-fluorine couplings (JC-F), and they experience a significant downfield shift. rsc.org Computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method are frequently used to predict ¹H and ¹³C chemical shifts with high accuracy. ijcce.ac.ir

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table is generated based on typical chemical shift values and coupling constants for fluorinated pyridines and related structures. Actual experimental values may vary.

| ¹H NMR | |||

|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| H-3 | 7.2 - 7.4 | dd | Coupling with H-5 and F-2 |

| H-5 | 7.0 - 7.2 | dd | Coupling with H-3 and H-6 |

| H-6 | 8.1 - 8.3 | d | Coupling with H-5 |

| CHF₂ | 6.5 - 6.8 | t | ²JH-F coupling with two F atoms |

| ¹³C NMR | |||

| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| C-2 | 160 - 165 | d | ¹JC-F coupling |

| C-3 | 110 - 115 | d | ²JC-F coupling to F at C-2 |

| C-4 | 150 - 155 | t | ²JC-F coupling to CHF₂ group |

| C-5 | 120 - 125 | s | - |

| C-6 | 145 - 150 | s | - |

| CHF₂ | 115 - 120 | t | ¹JC-F coupling |

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. thermofisher.comhuji.ac.il For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

The fluorine atom at the C-2 position is expected to produce a multiplet signal due to coupling with the aromatic protons, primarily H-3. The difluoromethyl (CHF₂) group at the C-4 position will give rise to a doublet, a result of the large two-bond geminal coupling (²JF-H) with the proton attached to the same carbon. nih.gov The chemical shifts are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The chemical shift of the C-2 fluorine is influenced by its position on the aromatic ring, while the shift of the CHF₂ group is characteristic of alkyl-fluorine environments. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

This table is generated based on typical chemical shift values for fluorinated aromatic and aliphatic groups. Actual experimental values may vary.

| Fluorine Position | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| F (at C-2) | -60 to -80 | m (multiplet) | JF-H with ring protons |

| CF₂H | -90 to -120 | d (doublet) | ²JF-H ≈ 50-60 Hz |

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F bonds. The stretching vibrations of the C-F single bond on the pyridine ring and the C-F bonds within the difluoromethyl group typically appear in the region of 1000–1400 cm⁻¹. researchgate.net Other key bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C-H stretching of the CHF₂ group, and the characteristic pyridine ring stretching vibrations, which are typically observed in the 1400–1600 cm⁻¹ region. nih.gov

Table 3: Predicted Principal FT-IR Bands for this compound

This table is generated based on characteristic vibrational frequencies for the functional groups present. Actual experimental values may vary.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050 - 3150 | Aromatic C-H stretching |

| 2950 - 3050 | C-H stretching of CHF₂ group |

| 1580 - 1610 | Pyridine ring C=C and C=N stretching |

| 1400 - 1500 | Pyridine ring stretching |

| 1200 - 1350 | Aromatic C-F stretching (C-2) |

| 1050 - 1150 | C-F stretching of CHF₂ group |

| 800 - 900 | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric "ring breathing" mode of the pyridine ring, typically observed around 1000 cm⁻¹, is expected to be a prominent feature in the FT-Raman spectrum. researchgate.net Aromatic C-C stretching vibrations are also generally strong. In contrast, the highly polar C-F stretching vibrations, which are strong in the FT-IR spectrum, are anticipated to be weaker in the Raman spectrum. Computational DFT studies on pyridine and its derivatives have been shown to successfully predict and assign Raman active modes. researchgate.netcdnsciencepub.com

Table 4: Predicted Principal FT-Raman Bands for this compound

This table is generated based on characteristic Raman shifts for the functional groups present. Actual experimental values may vary.

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050 - 3150 | Aromatic C-H stretching |

| 1580 - 1610 | Pyridine ring C=C and C=N stretching |

| 990 - 1040 | Symmetric pyridine ring breathing mode |

| 800 - 900 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for elucidating the structure of a compound. For this compound, with a molecular formula of C₆H₄F₃N, the molecular weight is calculated to be 147.10 g/mol . sigmaaldrich.com This value is a key piece of information obtained from a mass spectrum, confirming the elemental composition of the molecule.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. The fragmentation pattern provides valuable clues about the compound's structure. While specific fragmentation data for this compound is not detailed in the provided search results, the technique would be instrumental in confirming the presence of the pyridine ring and the difluoromethyl and fluoro substituents based on the masses of the fragments.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific X-ray diffraction study for this compound was not found in the provided search results, related studies on similar pyridine derivatives highlight the utility of this technique. For instance, the crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netjk-sci.comsigmaaldrich.comtriazolo[4,3-a]pyridine was determined using X-ray diffraction, revealing its monoclinic space group. researchgate.net Similarly, a study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol used single-crystal X-ray analysis to show its essentially planar structure with specific dihedral angles. redalyc.org For this compound, which is a solid at room temperature, X-ray diffraction would be the definitive method to establish its solid-state conformation and intermolecular interactions. sigmaaldrich.com

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool in chemical research for predicting molecular properties.

DFT calculations, often using functionals like B3LYP, are employed to study various aspects of molecular systems. For instance, in a study of 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT with the B3LYP method and a 6-311++G(d,p) basis set was used to obtain the molecular structure and fundamental vibrational frequencies. researchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This process predicts bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would start with an initial guess of the structure, which is then systematically refined to find the lowest energy conformation. Studies on similar molecules, such as Favipiravir, have utilized DFT to determine their relaxed structures and identify active interaction sites. nih.gov The optimized geometry provides a theoretical model of the molecule's structure, which can be compared with experimental data from techniques like X-ray diffraction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netslideshare.net The energies and distributions of these orbitals are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that has the highest propensity to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, the HOMO-LUMO energy gap for a related compound, CFPHC, was calculated to be 3.80 eV. researchgate.net DFT calculations for this compound would determine the energies of its HOMO and LUMO, and map their spatial distribution across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.netproteopedia.org

The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for electrophilic attack. The areas around the fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms on the ring and the difluoromethyl group would likely show positive potential. Such maps have been used to analyze the reactive sites of molecules like 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich regions, potential sites for electrophilic attack. |

| Blue | Positive | Electron-poor regions, potential sites for nucleophilic attack. |

| Green | Neutral | Regions with near-zero potential. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations would identify the electronic transitions, their corresponding excitation energies, and oscillator strengths. This would provide a theoretical basis for understanding the molecule's photophysical properties.

Conformational Analysis and Potential Energy Surface (PES) Scanning

The presence of the rotatable difluoromethyl group necessitates a conformational analysis. A Potential Energy Surface (PES) scan would be performed by systematically rotating the C-C bond connecting the difluoromethyl group to the pyridine ring. uni-muenchen.de This analysis would identify the most stable conformer(s) and the energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior.

Integration of Experimental and Computational Data

The reliability of computational models hinges on their validation against experimental data. For fluorinated pyridines, a combination of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectroscopy, alongside high-resolution rotational spectroscopy, provides a wealth of experimental data for this purpose.

Studies on related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) have shown excellent agreement between experimental vibrational spectra and those calculated using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set. nih.gov This agreement allows for confident assignment of vibrational modes. nih.gov Similarly, high-resolution microwave spectroscopy of various fluorinated pyridines has provided precise rotational constants that can be compared with those derived from computationally optimized molecular structures. researchgate.net

For more complex systems, such as the cation of 2,3-difluoropyridine, advanced techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy are used. The resulting spectra can be simulated using Franck-Condon calculations based on DFT-optimized geometries of the neutral and cationic species. rsc.org Discrepancies between the initial simulation and the experimental spectrum can guide the refinement of the calculated cationic structure, leading to a more accurate representation of the molecule's geometry after ionization. rsc.org

The following table presents a hypothetical comparison of experimental and calculated vibrational frequencies for a fluorinated pyridine, illustrating the typical level of agreement achieved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| C-H Stretch | 3075 | 3080 |

| Ring Stretch | 1610 | 1615 |

| C-F Stretch | 1250 | 1245 |

| Ring Deformation | 1020 | 1018 |

| Out-of-plane Bend | 750 | 755 |

This table is illustrative and based on typical data for fluorinated pyridines.

Computational chemistry serves as a powerful tool for resolving ambiguities and discrepancies in experimental spectroscopic data. In complex molecules, spectral features can be difficult to assign definitively based on experiment alone due to overlapping peaks or unexpected vibrational couplings.

For example, in the study of 2,3-difluoropyridine, unassigned peaks in the VUV-MATI spectrum were attributed to the first excited cationic state (D₁) through the use of time-dependent DFT (TD-DFT) calculations. rsc.org This allowed for the determination of a second adiabatic ionization energy, an observation that would have been challenging to interpret without theoretical support. rsc.org

Furthermore, computational methods can elucidate subtle non-covalent interactions that influence spectra. In a study of radical fluorinations involving pyridines and Selectfluor, computational results showed that the formation of a nitrogen-fluorine halogen bond could alter the single-electron reduction potential of Selectfluor. ucmerced.edu This theoretical insight was consistent with experimental electrochemical analysis and helped to explain observed trends in product distribution, demonstrating how computation can resolve apparent anomalies in reactivity and spectroscopic behavior. ucmerced.edu

In cases where experimental data may seem contradictory, theoretical models can provide a framework for understanding the underlying physical phenomena. By simulating spectra under different conditions or for different proposed structures, computational chemistry can help to identify the most plausible interpretation of the experimental results.

Applications As Versatile Building Blocks and Synthetic Intermediates

Utilization in Medicinal Chemistry Research

In the realm of medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a widely used tactic to enhance the pharmacological profile of potential drug candidates. nih.govacs.orgnih.gov The 2-Fluoro-4-(difluoromethyl)pyridine scaffold is of particular interest due to the combined electronic effects and unique properties of its substituents.

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and approved drugs. rsc.orgnih.govresearchgate.net Its ability to improve water solubility and act as a hydrogen bond acceptor makes it a desirable core structure in drug design. researchgate.net this compound provides a fluorinated version of this important scaffold, which chemists can modify to create diverse libraries of novel compounds. nih.gov The presence of the fluorine atom at the 2-position and the difluoromethyl group at the 4-position offers specific sites for further chemical reactions, allowing for the construction of complex molecular architectures with potential therapeutic applications. rsc.orgnih.gov The development of methods for the precise introduction of difluoromethyl groups into pyridine rings is an active area of research, highlighting the importance of these structures as potential candidates for new drugs. uni-muenster.de

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. princeton.edu The difluoromethyl (CHF2) group is increasingly recognized as a valuable bioisostere for other functional groups, such as hydroxyl (OH), thiol (SH), and amine (NH2) groups. acs.org

Research has specifically demonstrated that a 2-difluoromethylpyridine moiety can act as a bioisosteric replacement for a pyridine-N-oxide group. nih.gov In a study focused on quorum sensing inhibitors, replacing the pyridine-N-oxide in the model compound 4NPO with a 2-difluoromethylpyridine group resulted in derivatives with similar or even enhanced inhibitory activity against Pseudomonas aeruginosa. nih.gov This successful replacement opens new avenues for modifying known bioactive molecules to improve their properties. nih.gov The rationale behind this is that the CHF2 group can act as a "lipophilic hydrogen bond donor," mimicking the hydrogen bonding capabilities of groups like hydroxyls while potentially improving properties like membrane permeability. acs.org

Table 1: Bioisosteric Replacement and Activity

| Compound | Original Functional Group | Bioisosteric Replacement | Resulting Activity |

|---|

The introduction of fluorine atoms into a drug candidate can profoundly alter its biological and physicochemical properties. nih.govacs.orgnih.gov Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's pKa, conformational preferences, metabolic stability, and binding affinity for its biological target. nih.govacs.orgnih.gov

In this compound, the molecule contains three fluorine atoms. The difluoromethyl group (CHF2) is particularly noteworthy. Compared to the more common trifluoromethyl (CF3) group, the CHF2 group offers a more moderate influence on the electronic properties and lipophilicity of a molecule. acs.org This allows for a finer tuning of a compound's characteristics, such as bioavailability and metabolic stability. acs.org The introduction of the CHF2 group can lead to enhanced binding affinity due to its ability to form hydrogen bonds and other non-covalent interactions. acs.org This strategic use of fluorine can transform a lead compound into a viable drug candidate by optimizing its pharmacokinetic and pharmacodynamic profile. nih.govnih.gov

Contributions to Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of advanced materials. The unique electronic properties of fluorine, such as its high electronegativity and the specific nature of the carbon-fluorine bond, can profoundly influence the physicochemical characteristics of a material. The compound this compound is a prime example of a versatile building block that leverages these properties for applications in materials science. Its pyridine core, combined with both a single fluorine atom and a difluoromethyl group, offers a unique combination of polarity, stability, and intermolecular interaction capabilities that are highly sought after in the development of new functional materials.

The introduction of fluorine and fluorinated groups, such as the difluoromethyl group, into a pyridine ring allows for precise control over the electronic and structural properties of the resulting molecules. rsc.org This targeted modification is crucial in fields like organic electronics and polymer science, where the performance of a material is intrinsically linked to its molecular architecture. Pyridine and its derivatives are fundamental components in the creation of a wide array of functional materials. rsc.org

While direct and extensive research on the specific applications of this compound in materials science is an emerging area, the known impact of similar fluorinated pyridine structures allows for a strong projection of its potential contributions. The presence of the difluoromethyl group, in particular, is known to be of significant interest in the development of bioactive molecules, and these properties are transferable to the materials science domain.

Versatility in Liquid Crystal Technology

Fluorinated compounds are integral to the advancement of liquid crystal (LC) technology, which is central to modern display applications. biointerfaceresearch.com The introduction of fluorine substituents into LC molecules can significantly alter key properties such as dielectric anisotropy, optical anisotropy (birefringence), and viscosity. These parameters are critical for the performance of liquid crystal displays (LCDs), influencing factors like switching speed, contrast ratio, and power consumption.

The this compound moiety can be incorporated into the core or terminal positions of liquid crystal molecules. The strong dipole moment associated with the C-F bonds is expected to contribute to a significant dielectric anisotropy. Research on related fluorinated liquid crystals has shown that the position and number of fluorine atoms have a marked influence on the mesophase behavior and stability of the liquid crystalline phases. biointerfaceresearch.com For instance, lateral fluoro-substitution has been observed to reduce transition temperatures and affect the stability of ferroelectric phases. biointerfaceresearch.com

The difluoromethyl group (CHF2) is of particular interest as it can act as a hydrogen bond donor, potentially leading to unique intermolecular interactions that can influence the self-assembly and packing of liquid crystal molecules. This can lead to the formation of novel mesophases with desirable properties. The combination of a lateral fluoro substituent and a difluoromethyl group in a pyridine-based liquid crystal is a promising avenue for creating materials with tailored properties for next-generation displays.

| Property | Influence of Fluorine Substitution | Potential Impact of this compound |

| Dielectric Anisotropy (Δε) | Increases or decreases depending on the position of fluorine atoms relative to the molecular axis. | The combined polar effects of the fluoro and difluoromethyl groups are expected to induce a significant dielectric anisotropy. |

| Birefringence (Δn) | Generally lowered by fluorine substitution. | May lead to materials with low birefringence, which is advantageous for certain display modes. |

| Viscosity | Can be influenced by changes in molecular shape and intermolecular forces. | The specific stereochemistry may lead to favorable viscoelastic properties for fast-switching LCDs. |

| Mesophase Stability | Can stabilize or destabilize different liquid crystalline phases (e.g., nematic, smectic). | The unique intermolecular interactions could promote the formation of desirable and stable mesophases over a wide temperature range. |

Potential in Advanced Polymer Systems

Fluoropolymers, which are polymers containing fluorine atoms, are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. mdpi.comwikipedia.org These properties make them indispensable in a wide range of high-performance applications, from non-stick coatings to advanced biomedical devices. mdpi.comwikipedia.org

The monomer this compound can serve as a valuable building block for the synthesis of novel fluorinated polymers. By incorporating this pyridine-based monomer into a polymer chain, it is possible to impart a combination of the desirable properties of both fluoropolymers and pyridine-containing polymers. For instance, the pyridine unit can introduce a degree of polarity and potential for metal coordination, which is not typically present in traditional fluoropolymers like polytetrafluoroethylene (PTFE).

The presence of the difluoromethyl group can enhance the polymer's thermal stability and resistance to chemical degradation. Furthermore, the fluorine atoms can lower the polymer's surface energy, leading to materials with excellent hydrophobic and oleophobic properties. Research on fluorinated methacrylate (B99206) polymers has demonstrated that increasing the fluorine content can improve thermal stability and enhance water and oil repellency. researchgate.net

Q & A

Basic: What synthetic routes are commonly used to prepare 2-Fluoro-4-(difluoromethyl)pyridine, and what challenges arise in optimizing reaction yields?

Methodological Answer:

The synthesis typically involves halogen exchange or nucleophilic substitution reactions. For example, fluorination of chlorinated precursors using agents like KF or Selectfluor under anhydrous conditions (e.g., THF or DMF) is common. Challenges include:

- Regioselectivity : Competing substitution at other positions due to electronic effects of the pyridine ring. For instance, fluorine introduction at the 2-position may require directing groups to enhance selectivity .

- Byproduct Formation : Partial hydrolysis of the difluoromethyl group to carbonyl derivatives can occur under acidic or aqueous conditions. Strict control of moisture and temperature (e.g., −20°C to 25°C) is critical .

- Yield Optimization : Low yields (e.g., 31–63%) are often observed in multi-step syntheses. Purification via column chromatography or recrystallization is essential, as noted in analogous pyridine derivatives .

Advanced: How can site-selective introduction of the difluoromethyl group into pyridine derivatives be achieved?

Methodological Answer:

Recent advances leverage transition-metal catalysis and directed C–H functionalization. For example:

- Palladium Catalysis : Pd(OAc)₂ with ligands like Xantphos enables regioselective difluoromethylation at the 4-position of pyridines. Substrate pre-functionalization (e.g., bromine at the 4-position) enhances selectivity .

- Radical Pathways : Photoredox catalysis using Ru(bpy)₃²⁺ generates difluoromethyl radicals, which react with electron-deficient pyridine rings. Solvent polarity (e.g., acetonitrile) and light intensity influence reaction efficiency .

- Computational Guidance : DFT calculations predict activation barriers for competing pathways, aiding in ligand design to favor desired regiochemistry .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, the difluoromethyl group shows a characteristic triplet (δ −110 to −120 ppm, J ≈ 240 Hz) .

- X-ray Crystallography : Resolves positional ambiguity of substituents. In related fluoropyridines, C–F bond lengths (~1.34 Å) and torsion angles help confirm stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ for C₆H₅F₃N) and detects fragmentation patterns .

Advanced: How do fluorine substituents influence the electronic and steric properties of this compound?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity reduces electron density at adjacent carbons, altering reactivity. The 2-fluoro group deactivates the ring toward electrophilic substitution but enhances stability against oxidation .

- Steric Effects : Difluoromethyl’s tetrahedral geometry introduces steric hindrance, affecting binding to biological targets. Molecular docking studies (e.g., with CYP450 enzymes) reveal altered binding affinities due to F···H interactions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, aiding in rational design of derivatives with tailored redox potentials .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Hydrolysis of Difluoromethyl : Exposure to moisture converts –CF₂H to –CO₂H. Use of anhydrous solvents (e.g., THF over DCM) and molecular sieves minimizes this .

- Over-Fluorination : Excess fluorinating agents (e.g., DAST) may introduce additional fluorine atoms. Stoichiometric control and stepwise addition are recommended .

- Byproduct Isolation : TLC monitoring and quenching reactions at partial conversion (e.g., 70%) help isolate intermediates before degradation .

Advanced: How do fluorine substituents impact biological interactions, and how can these effects be validated experimentally?

Methodological Answer:

- Hydrogen-Bonding : Fluorine’s lone pairs participate in weak H-bonds with protein residues (e.g., backbone amides). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) compare oxidation rates of fluorinated vs. non-fluorinated analogs. Fluorine reduces CYP450-mediated metabolism, enhancing half-life .

- In Vivo Studies : Radiolabeled (¹⁸F) derivatives enable PET imaging to track biodistribution and target engagement in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.